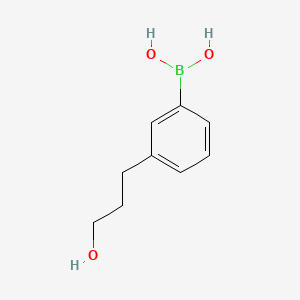

3-(3-Hydroxypropyl)phenylboronic acid

Description

The exact mass of the compound 3-(3-Hydroxypropyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Hydroxypropyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Hydroxypropyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(3-hydroxypropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11-13H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCBPHAZRFXGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394881 | |

| Record name | 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736989-98-3 | |

| Record name | 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Hydroxyprop-1-yl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-(3-Hydroxypropyl)phenylboronic acid

An In-depth Technical Guide to the Synthesis of 3-(3-Hydroxypropyl)phenylboronic acid

Abstract

3-(3-Hydroxypropyl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures.[1][2][3][4] This guide provides a comprehensive overview of a robust and field-proven synthetic strategy, emphasizing the chemical principles behind each step, from starting material selection to final product characterization. It is designed for researchers, scientists, and drug development professionals who require a detailed, practical understanding of this synthesis.

Strategic Overview: Retrosynthetic Analysis and Rationale

The synthesis of a molecule containing multiple reactive functional groups—in this case, a boronic acid and a primary alcohol—requires a carefully considered strategy to ensure chemoselectivity. The primary challenge is the incompatibility of the acidic hydroxyl proton and the highly basic and nucleophilic organometallic intermediates typically used to form the carbon-boron bond.

A retrosynthetic analysis reveals the C-B bond as the key disconnection. The most reliable and scalable method for its formation involves the reaction of an aryl Grignard reagent with a trialkyl borate.[4][5][6] This necessitates a protection-deprotection sequence for the hydroxyl group.

Core Synthetic Strategy:

-

Protection: The terminal hydroxyl group of a suitable starting material, 3-(3-bromophenyl)propan-1-ol, is masked with a protecting group stable to the conditions of Grignard reagent formation.

-

Borylation: The protected aryl bromide is converted into a Grignard reagent, which is then trapped with an electrophilic boron source (a trialkyl borate) to form a boronate ester.

-

Hydrolysis & Deprotection: The resulting boronate ester is hydrolyzed, and the protecting group is removed to yield the final product, 3-(3-Hydroxypropyl)phenylboronic acid.

This multi-step approach ensures that each reaction proceeds with high fidelity, minimizing side reactions and simplifying purification.

Caption: Overall synthetic workflow for 3-(3-Hydroxypropyl)phenylboronic acid.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. The causality for critical parameters, such as temperature and reagent choice, is explained to ensure reproducibility and scalability.

Step 1: Protection of 3-(3-bromophenyl)propan-1-ol

Causality: The formation of a silyl ether is a standard method for protecting alcohols.[7] tert-Butyldimethylsilyl (TBDMS) chloride is chosen due to the resulting ether's high stability under the strongly basic conditions of Grignard reagent formation, while still being readily cleavable under mild, specific conditions (fluoride ions or acid).[7] Imidazole acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

Protocol:

-

To a stirred solution of 3-(3-bromophenyl)propan-1-ol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N₂ or Ar), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ((3-(3-bromophenyl)propoxy)methyl)diisopropylsilane as a colorless oil.

Step 2: Grignard Formation and Borylation

Causality: This is the critical C-B bond-forming step. The reaction must be performed under strictly anhydrous conditions as Grignard reagents are highly moisture-sensitive. The borylation is conducted at cryogenic temperatures (-78 °C) to minimize the common side reaction of double or triple addition of the Grignard reagent to the boron center, which would lead to undesired borinic and boronic acid byproducts.[5][6][8] Triisopropyl borate is preferred over trimethyl borate as its greater steric hindrance further disfavors over-addition.[8]

Protocol:

-

Activate magnesium turnings (1.5 eq) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction.

-

Add a solution of the TBDMS-protected aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) dropwise to the magnesium turnings at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF (~0.3 M) and cool it to -78 °C (dry ice/acetone bath).

-

Transfer the freshly prepared Grignard solution to the cooled borate solution via cannula, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Cool the mixture to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl.

-

Adjust the pH to ~7 with 1M HCl. Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is the TBDMS-protected boronate ester, which is typically carried forward without further purification.

Step 3: Hydrolysis and Deprotection

Causality: The boronate ester is hydrolyzed to the boronic acid under acidic conditions. Concurrently or subsequently, the TBDMS protecting group is removed. A fluoride source like tetrabutylammonium fluoride (TBAF) is highly selective for silicon-oxygen bonds and offers a mild deprotection method.[7] Alternatively, acidic hydrolysis can cleave both the boronate ester and the silyl ether.

Protocol (Two-Step Deprotection):

-

Dissolve the crude boronate ester from the previous step in THF (~0.4 M).

-

Add a 1.0 M solution of TBAF in THF (1.5 eq) and stir at room temperature for 2-4 hours. Monitor by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and perform an aqueous workup by washing with water and brine.

-

To hydrolyze the boronate ester, stir the organic solution vigorously with 1M HCl for 1-2 hours.

-

Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude 3-(3-Hydroxypropyl)phenylboronic acid.

Purification and Characterization

Purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides known as boroxines upon dehydration.[4][9]

Purification Strategy:

-

Recrystallization: This is often the most effective method. A solvent system such as ethyl acetate/hexanes or water can be effective for obtaining high-purity material.[10][11]

-

Acid/Base Extraction: The acidic nature of the boronic acid can be exploited. The crude material can be dissolved in an organic solvent (e.g., EtOAc), washed with a mild aqueous base to form the boronate salt, and the aqueous layer can then be separated, re-acidified, and extracted to recover the purified product.

-

Derivatization: For particularly difficult purifications, the boronic acid can be temporarily converted to a crystalline diethanolamine adduct, which can be isolated and then hydrolyzed back to the pure boronic acid.[12]

Characterization Data:

The identity and purity of the final compound, 3-(3-Hydroxypropyl)phenylboronic acid (C₉H₁₃BO₃, MW: 180.01 g/mol ), should be confirmed by standard analytical techniques.[13]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplets, ~7.2-7.8 ppm), the benzylic CH₂ (~2.7 ppm, triplet), the terminal CH₂-OH (~3.6 ppm, triplet), the central CH₂ (~1.9 ppm, quintet), and broad singlets for the B(OH)₂ and CH₂-OH protons. |

| ¹³C NMR | Aromatic carbon signals, three distinct aliphatic carbon signals. The carbon atom directly bonded to boron may be broadened or unobserved.[14] |

| ¹¹B NMR | A single, broad resonance in the range of ~28-30 ppm (in a non-coordinating solvent), characteristic of a trigonal planar arylboronic acid.[15][16] |

| HRMS (ESI+) | Calculation for [M+H]⁺ or other relevant adducts should match the empirical formula. |

| IR (ATR) | Broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), and a strong B-O stretch (~1350 cm⁻¹). |

Application Spotlight: The Suzuki-Miyaura Coupling Reaction

3-(3-Hydroxypropyl)phenylboronic acid is an invaluable reagent for introducing the 3-(3-hydroxypropyl)phenyl moiety into target molecules via the Suzuki-Miyaura cross-coupling reaction.[1][3][17] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organic halide or triflate.[2][18][19]

Mechanism Overview: The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation by a base.[18]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Wikipedia. Suzuki reaction. [Link]

- Google Patents. CA2297780A1 - Synthesis of aryl boronic acids.

- Google Patents. WO1999064428A1 - Synthesis of aryl boronic acids.

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

HETEROCYCLES. REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. [Link]

-

ACS Publications. Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development. [Link]

-

PubMed. Frucooligosaccharides purification: Complexing simple sugars with phenylboronic acid. [Link]

-

Agilent. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

-

Chem-Station Int. Ed. Protecting Groups for Boronic Acids. [Link]

-

ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

-

WILLINGDON COLLEGE, SANGLI. Protection and deprotection. [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

PubChem. 3-(3-Hydroxyprop-1-yl)benzeneboronic acid. [Link]

-

ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

-

NIH. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

Reddit. Purification of boronic acids?. [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

PubMed. Phenylboronic acids-based diagnostic and therapeutic applications. [Link]

-

NIH. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boronic Acid Chemistry: The Role of 3-(Hydroxymethyl)phenylboronic Acid in Innovation. [Link]

-

PubMed. Improvement on synthesis of different alkyl-phenylboronic acid. [Link]

-

PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

-

Georganics. Phenylboronic acid – preparation and application. [Link]

-

RSC Publishing. Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. [Link]

-

Taylor & Francis. Phenylboronic acid – Knowledge and References. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 7. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. reddit.com [reddit.com]

- 13. 3-(3-Hydroxyprop-1-yl)benzeneboronic acid | C9H13BO3 | CID 3672173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Structure Elucidation of 3-(3-Hydroxypropyl)phenylboronic acid

For professionals in the fields of medicinal chemistry, organic synthesis, and materials science, the precise structural characterization of novel or synthesized compounds is a foundational requirement for advancing research and development. Phenylboronic acids, in particular, are a versatile class of compounds with broad applications, including as key intermediates in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and in the development of therapeutic agents. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of a specific derivative, 3-(3-hydroxypropyl)phenylboronic acid.

This document moves beyond a simple recitation of procedures. It is designed to provide a strategic and logical framework for structural analysis, explaining the rationale behind the selection of each technique and the interpretation of the resulting data. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

The Subject of Our Investigation: 3-(3-Hydroxypropyl)phenylboronic acid

The molecule at the center of this guide, 3-(3-hydroxypropyl)phenylboronic acid, possesses a unique combination of functional groups: a phenyl ring, a boronic acid moiety, and a hydroxypropyl side chain. Each of these features presents distinct spectroscopic signatures that, when analyzed in concert, allow for an unambiguous determination of its structure.

Section 1: The Analytical Workflow: A Multi-Technique Approach

The elucidation of a molecular structure is rarely accomplished with a single analytical technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the structural puzzle. The workflow for 3-(3-hydroxypropyl)phenylboronic acid is designed to first establish the molecular formula and connectivity, and then to confirm the three-dimensional arrangement of the atoms.

Caption: A typical workflow for the structural elucidation of an organic molecule.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of the atoms and gain insights into their chemical environment. For a boronic acid, ¹¹B NMR provides direct information about the boron center.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Rationale: ¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to other protons. The chemical shift of a proton is indicative of its electronic environment, and spin-spin coupling reveals adjacent protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-hydroxypropyl)phenylboronic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help to solubilize the sample and allows for the observation of exchangeable protons (OH).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.4 | m | 4H | Ar-H | Aromatic protons in different environments due to the substituents. |

| ~8.0 | s | 2H | B(OH )₂ | The acidic protons of the boronic acid group; their chemical shift can be concentration and temperature dependent. |

| ~4.5 | t | 1H | CH ₂OH | The proton of the primary alcohol, which can couple with the adjacent methylene group. |

| ~3.4 | q | 2H | CH ₂OH | The methylene group adjacent to the hydroxyl group. |

| ~2.6 | t | 2H | Ar-CH ₂ | The methylene group attached to the aromatic ring. |

| ~1.8 | p | 2H | -CH₂-CH ₂-CH₂- | The central methylene group of the propyl chain. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the complexity of the carbon framework. The chemical shift of each carbon is indicative of its hybridization and the nature of its attached atoms.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same spectrometer, switching the probe to the ¹³C frequency.

-

Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, so a larger number of scans is typically required. A proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon.

-

Data Processing: Process the data as described for ¹H NMR.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-125 | Ar-C | Multiple signals for the aromatic carbons. The carbon attached to the boron (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation of the boron nucleus. |

| ~60 | C H₂OH | The carbon atom bearing the hydroxyl group. |

| ~35 | Ar-C H₂ | The carbon atom of the methylene group attached to the aromatic ring. |

| ~32 | -CH₂-C H₂-CH₂- | The central carbon of the propyl chain. |

¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

Rationale: ¹¹B NMR is a crucial technique for characterizing boronic acids.[1][2][3] The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and geometry of the boron atom.[1][2] For a trigonal planar sp²-hybridized boronic acid, a characteristic chemical shift is expected.[1]

Experimental Protocol:

-

Sample Preparation: A slightly more concentrated sample than that used for ¹H NMR may be beneficial.

-

Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing the ¹¹B nucleus.

-

Data Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A reference standard, such as BF₃·OEt₂, is used to set the chemical shift scale to 0 ppm.

Predicted ¹¹B NMR Data:

| Chemical Shift (δ, ppm) | Linewidth | Assignment | Rationale |

| ~28-30 | Broad | B(OH)₂ | This chemical shift is characteristic of a trigonal planar (sp²-hybridized) boronic acid. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. |

Section 3: Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Rationale: Mass spectrometry is an essential technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

A common challenge in the mass spectrometry of boronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines.[4] This can complicate the interpretation of the mass spectrum.

Caption: Dehydration of boronic acids to form a boroxine trimer.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile, with a small amount of water if necessary to aid dissolution.

-

Instrument Setup: Use an ESI mass spectrometer, which is a "soft" ionization technique that minimizes fragmentation and often allows for the observation of the intact molecular ion.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. In positive ion mode, adducts with solvent molecules or cations (e.g., [M+Na]⁺) may be seen.

-

Data Analysis: Identify the molecular ion peak and, if using HRMS, use the accurate mass to calculate the elemental composition.

Predicted Mass Spectrometry Data:

| m/z (Negative Ion Mode) | Formula | Ion | Rationale |

| 179.0885 | C₉H₁₂BO₃⁻ | [M-H]⁻ | The deprotonated molecular ion. This is often the base peak in negative ESI-MS. |

| m/z (Positive Ion Mode) | Formula | Ion | Rationale |

| 181.1038 | C₉H₁₄BO₃⁺ | [M+H]⁺ | The protonated molecular ion. |

| 203.0858 | C₉H₁₃BO₃Na⁺ | [M+Na]⁺ | An adduct with a sodium ion, which is often present as an impurity. |

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.

Experimental Protocol:

-

Sample Preparation: The sample, which is a solid, can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed on the ATR crystal.

-

Instrument Setup: An FTIR spectrometer with an ATR accessory is used.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3600-3200 | Broad, Strong | O-H stretch | This broad absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid and the alcohol. |

| ~3050 | Medium | Aromatic C-H stretch | The stretching vibration of the C-H bonds on the phenyl ring. |

| ~2950-2850 | Medium | Aliphatic C-H stretch | The stretching vibrations of the C-H bonds in the propyl side chain. |

| ~1600, ~1470 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1350 | Strong | B-O stretch | The characteristic stretching vibration of the boron-oxygen bond in the boronic acid.[5] |

| ~1050 | Strong | C-O stretch | The stretching vibration of the carbon-oxygen bond in the primary alcohol. |

Section 5: Single-Crystal X-ray Crystallography: The Definitive Structure

Rationale: While the combination of NMR, MS, and FTIR can provide a very confident structural assignment, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure, including the precise three-dimensional arrangement of the atoms and their connectivity.[6] It is considered the "gold standard" for structure elucidation.

Experimental Protocol:

-

Crystallization: This is often the most challenging step. The goal is to grow single crystals of the compound that are of sufficient size and quality for diffraction. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures should be screened.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. An initial model of the molecule is fitted to the electron density map, and the atomic positions and thermal parameters are refined to achieve the best possible fit to the experimental data.

Expected Outcome: The successful solution and refinement of the crystal structure would provide a 3D model of 3-(3-hydroxypropyl)phenylboronic acid, confirming the connectivity of all atoms and providing precise bond lengths and angles. Phenylboronic acids are known to form hydrogen-bonded dimers in the solid state.

Summary and Conclusion

The structural elucidation of 3-(3-hydroxypropyl)phenylboronic acid is a systematic process that relies on the application of multiple, complementary analytical techniques. By integrating the data from NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray crystallography provides the definitive proof. This guide has outlined a robust and logical workflow, providing the theoretical basis and practical considerations for each step, to ensure the accurate and reliable characterization of this and other similar molecules.

References

A Technical Guide to the Mechanism of Action of Phenylboronic Acids in Biological Systems

Preamble: The Unique Chemistry of Boron in Biology

Phenylboronic acid (PBA) and its derivatives represent a class of synthetic compounds whose utility in biological systems is anchored in the unique and versatile chemistry of the boron atom. As a mild Lewis acid, the boron center of a phenylboronic acid possesses an empty p-orbital, making it an electrophile capable of forming reversible covalent bonds.[1] This singular characteristic—the ability to engage in dynamic, reversible covalent interactions under physiological conditions—sets it apart from traditional pharmacophores and has paved the way for its application in diagnostics, therapeutics, and drug delivery. This guide provides an in-depth exploration of the core mechanisms through which phenylboronic acids exert their biological effects, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Foundational Mechanism - Reversible Covalent Interaction with Diols

The cornerstone of phenylboronic acid's biological activity is its ability to react with compounds containing cis-1,2- or 1,3-diol functionalities to form stable five- or six-membered cyclic boronate esters.[2][3][4] This interaction is a dynamic equilibrium, highly sensitive to pH, the pKa of the boronic acid, and the structure of the diol.[5]

At neutral or alkaline pH, the trigonal planar boronic acid (a weak Lewis acid) accepts a hydroxide ion from water to form a more nucleophilic, negatively charged tetrahedral boronate species.[6] It is predominantly this tetrahedral intermediate that reacts with a diol, displacing water to form the cyclic boronate ester.[7] The reaction is reversible, and the stability of the resulting ester is critical to the biological application.

This fundamental diol-binding capability is the mechanistic thread that connects all of PBA's diverse biological applications, from sensing blood glucose to inhibiting enzymes and targeting cancer cells.

Part 2: Mechanism as a Therapeutic Modality - Enzyme Inhibition

The electrophilic boron atom is an exceptional mimic of the tetrahedral transition state of serine protease-catalyzed peptide bond hydrolysis.[8] This allows boronic acids to act as potent, reversible inhibitors of these critical enzymes.

Case Study: Proteasome Inhibition (Bortezomib)

Bortezomib (Velcade®) is a dipeptidyl boronic acid that revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[9][10] Its mechanism centers on the highly specific and reversible inhibition of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[11][12]

-

Mechanism of Action: Bortezomib's boron atom directly attacks the hydroxyl group of the N-terminal threonine residue in the active site of the chymotrypsin-like (β5) subunit of the 20S proteasome core particle.[9][13] This forms a stable, reversible tetrahedral intermediate, effectively blocking the enzyme's catalytic activity.[12]

-

Downstream Effects: Inhibition of the proteasome prevents the degradation of key regulatory proteins, including pro-apoptotic factors and the inhibitor of NF-κB (IκB).[9][12][13] The accumulation of IκB sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic and pro-survival genes.[12] This disruption of cellular homeostasis triggers programmed cell death (apoptosis) in cancer cells.[10]

Case Study: β-Lactamase Inhibition (Vaborbactam)

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor used in combination with the carbapenem antibiotic meropenem (Vabomere®).[14][15] It addresses antibiotic resistance by neutralizing serine β-lactamases, including the problematic Klebsiella pneumoniae carbapenemase (KPC).[14][16]

-

Mechanism of Action: Vaborbactam acts as a transition-state analog.[14] The boron atom is attacked by the active site serine (Ser70 in KPC-2), forming a reversible covalent adduct.[17][18] This mimics the tetrahedral intermediate of β-lactam hydrolysis but is far more stable, effectively trapping and inactivating the enzyme.[19] By inhibiting the β-lactamase, vaborbactam protects meropenem from degradation, restoring its antibacterial activity.[14][20]

| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | Mechanism Type |

| Bortezomib | 26S Proteasome (β5) | ~0.6 nM | Reversible Covalent |

| Vaborbactam | KPC-2 β-Lactamase | ~69 nM[14] | Reversible Covalent |

| Z-SSKL(boro)L | Prostate-Specific Antigen | ~65 nM[8] | Reversible Covalent |

| PBA-Darunavir Analog | HIV-1 Protease | ~0.5 pM[21] | Non-covalent H-Bonding |

Table 1: Comparative inhibitory potencies of selected boronic acid-based compounds against their respective enzyme targets. Data compiled from multiple sources.[8][14][21]

Part 3: Mechanism as a Recognition Tool - Biosensing & Diagnostics

The specific and reversible binding of phenylboronic acids to the diols found in saccharides forms the basis of powerful sensing platforms, particularly for glucose and cell-surface glycans.[3][22]

-

Mechanism of Action: Boronic acid-based fluorescent sensors typically consist of a PBA recognition element linked to a fluorophore.[23][24] In the absence of a diol analyte, the fluorescence is often quenched through a process like Photoinduced Electron Transfer (PET), where the lone pair of electrons on a nearby nitrogen atom interacts with the boronic acid and quenches the fluorophore.[25][26]

-

Signal Transduction: When a saccharide like glucose binds to the boronic acid, a cyclic boronate ester is formed.[25] This increases the Lewis acidity of the boron atom, strengthening the B-N interaction.[25][26] This change in the electronic environment disrupts the PET process, "turning on" fluorescence and generating a readable signal proportional to the analyte concentration.[25] This mechanism has been exploited to create sensors for continuous glucose monitoring and for imaging specific glycans, like sialyl Lewis X, on cancer cells.[24][27]

Experimental Protocol: Characterizing PBA-Saccharide Binding via Fluorescence Spectroscopy

This protocol outlines a general method to determine the binding affinity (dissociation constant, Kd) of a fluorescent PBA sensor for a target saccharide.

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorescent PBA sensor (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). The choice of buffer is critical, as some buffer components (like Tris) contain diols and can interfere.

-

Prepare a series of concentrated stock solutions of the target saccharide (e.g., D-glucose) in the same buffer.

-

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to the known maximum for the sensor's fluorophore.

-

Set the emission scan range to capture the full emission spectrum of the fluorophore.

-

Use a constant temperature cuvette holder set to a physiologically relevant temperature (e.g., 25°C or 37°C).

-

-

Titration Experiment:

-

Add a fixed volume of the PBA sensor stock solution to a cuvette containing the buffer to achieve a final concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM).

-

Record the initial fluorescence spectrum (F₀).

-

Make sequential additions of small aliquots of the saccharide stock solution to the cuvette. Mix thoroughly and allow the system to equilibrate (typically seconds to minutes) after each addition.[28]

-

Record the fluorescence spectrum (F) after each addition.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity (ΔF = F - F₀) at the emission maximum against the concentration of the saccharide.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model using a non-linear regression) to calculate the dissociation constant (Kd). Causality: This experiment directly measures the functional consequence (change in fluorescence) of the molecular interaction (PBA-saccharide binding), allowing for quantitative characterization of the sensor's affinity and selectivity.

-

Part 4: Mechanism as a Targeting Strategy - Drug & Gene Delivery

The surfaces of many cancer cells are characterized by an over-expression of sialic acid, a terminal carbohydrate residue on cell-surface glycoproteins that contains a cis-diol moiety.[29][30][31] This aberrant glycosylation pattern serves as a biomarker that can be targeted by PBA-functionalized nanocarriers.

-

Mechanism of Action: Nanoparticles (e.g., liposomes, polymeric micelles, chitosan nanoparticles) are decorated with phenylboronic acid ligands.[32][33][34] When these nanocarriers circulate in the body, the PBA ligands selectively recognize and bind to the sialic acid residues on cancer cells via the formation of reversible boronate esters.[29][30][33]

-

Targeted Uptake and Release: This binding event promotes receptor-mediated endocytosis, leading to the internalization of the nanocarrier and its therapeutic cargo (e.g., doxorubicin, siRNA) specifically into the target cancer cells.[32][33][34] Furthermore, the pH-sensitivity of the boronate ester bond can be exploited for drug release.[33] The acidic environment of endosomes and lysosomes (pH ~5.0-6.5) can facilitate the hydrolysis of the boronate ester, triggering the release of the drug inside the cell, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[29][33]

Conclusion

The mechanism of action of phenylboronic acids in biological systems is a compelling example of how fundamental chemical principles can be translated into sophisticated biomedical tools. From the reversible covalent bond that underpins its interaction with diols to its role as a transition-state mimic in enzyme active sites, PBA chemistry offers a versatile and powerful platform. For drug development professionals and researchers, understanding these core mechanisms is paramount for designing the next generation of targeted therapeutics, sensitive diagnostics, and intelligent drug delivery systems. The continued exploration of this unique chemical entity promises to yield further innovations across the scientific landscape.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. japsonline.com [japsonline.com]

- 4. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Bortezomib - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 13. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Vaborbactam - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

- 21. dspace.mit.edu [dspace.mit.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. spiedigitallibrary.org [spiedigitallibrary.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]

- 28. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. japsonline.com [japsonline.com]

- 33. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 34. pubs.acs.org [pubs.acs.org]

A Technical Guide to Substituted Phenylboronic Acids: Synthesis, Properties, and Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of substituted phenylboronic acids. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into the synthesis, characterization, and diverse applications of this versatile class of compounds. From their pivotal role in carbon-carbon bond formation to their emerging applications in medicinal chemistry and materials science, this guide is designed to be an essential resource for both seasoned experts and newcomers to the field.

Introduction: The Unique Chemistry of Phenylboronic Acids

Phenylboronic acids are organoboron compounds featuring a phenyl ring bonded to a boronic acid functional group (-B(OH)₂). Their utility in modern chemistry stems from the unique electronic nature of the boron atom. With a vacant p-orbital, the boron atom in phenylboronic acid acts as a Lewis acid, enabling it to interact with nucleophiles. This Lewis acidity is central to many of its applications, including the renowned Suzuki-Miyaura cross-coupling reaction.[1][2]

The true versatility of phenylboronic acids is unlocked through the substitution of the phenyl ring. The introduction of various functional groups at the ortho, meta, or para positions allows for the fine-tuning of the compound's electronic and steric properties. These modifications can significantly impact the reactivity, acidity (pKa), and solubility of the phenylboronic acid, thereby tailoring it for specific applications. For instance, electron-withdrawing groups tend to increase the Lewis acidity of the boron atom, a feature that can be exploited in the design of sensors and in modulating reactivity in cross-coupling reactions.[3]

Synthesis of Substituted Phenylboronic Acids: A Practical Approach

The synthesis of substituted phenylboronic acids is a well-established area of organic chemistry, with several reliable methods available. The choice of synthetic route often depends on the nature of the desired substituent and the starting materials.

Grignard and Organolithium Routes: The Workhorse Methods

The most common and versatile methods for preparing substituted phenylboronic acids involve the reaction of an organometallic reagent (a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[4]

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid [4]

This protocol details the synthesis of 4-methoxyphenylboronic acid, a common electron-rich phenylboronic acid.

-

Materials:

-

4-Bromoanisole (80.0 g, 0.43 mol)

-

Magnesium turnings (11.96 g, 0.49 mol)

-

Dry Tetrahydrofuran (THF) (350 ml)

-

Tri-isopropyl borate (161.7 g, 0.86 mol)

-

10% Hydrochloric acid (300 ml)

-

Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of 4-bromoanisole in 300 ml of dry THF to magnesium turnings.

-

In a separate flask, dissolve tri-isopropyl borate in 50 ml of dry THF and cool the solution to -78 °C under a dry nitrogen atmosphere.

-

Add the prepared Grignard reagent dropwise to the cooled tri-isopropyl borate solution, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm to room temperature overnight with continuous stirring.

-

Acidify the reaction mixture by stirring with 10% hydrochloric acid for 1 hour.

-

Extract the product into ether (2x).

-

Wash the combined ethereal extracts with water and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield a crude solid.

-

Recrystallize the solid from water to obtain pure 4-methoxyphenylboronic acid as colorless crystals.[4]

-

Experimental Protocol: Synthesis of 3-Nitrophenylboronic Acid [5]

This protocol outlines the synthesis of 3-nitrophenylboronic acid, an example of an electron-deficient phenylboronic acid, via a nitration reaction.

-

Materials:

-

Phenylboronic acid (9.02 g)

-

Colorless fuming nitric acid (50 mL, 1.20 M)

-

Urea (a small amount)

-

Ice

-

-

Procedure:

-

In a flask placed in an ice-salt bath, cool the fuming nitric acid containing a small amount of urea to -15 °C.

-

Slowly add phenylboronic acid to the cooled nitric acid over 1-2 hours, ensuring the temperature does not exceed -9 °C.

-

Stir the mixture for an additional 15-30 minutes.

-

Pour the reaction mixture over ice to precipitate the product.

-

The crude product can be further purified by recrystallization.[5]

-

Purification of Substituted Phenylboronic Acids

Purification is a critical step to ensure the quality and reactivity of the synthesized phenylboronic acids, especially for applications like Suzuki-Miyaura coupling where impurities can poison the catalyst.

Purification Protocol: General Acid-Base Extraction [6]

This method leverages the acidic nature of the boronic acid group.

-

Dissolve the crude phenylboronic acid in a suitable organic solvent (e.g., diethyl ether).

-

Extract the organic solution with an aqueous base (e.g., sodium hydroxide) to form the water-soluble boronate salt. Impurities that are not acidic will remain in the organic layer.

-

Separate the aqueous layer and acidify it with a strong acid (e.g., hydrochloric acid) to precipitate the purified phenylboronic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.[6]

Purification Protocol: Recrystallization

Recrystallization from a suitable solvent is a common and effective method for purifying solid phenylboronic acids. The choice of solvent depends on the solubility of the specific substituted phenylboronic acid. Water, ethanol, or mixtures of solvents are often used.[4][7]

Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of the synthesized substituted phenylboronic acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the protons on the phenyl ring and any substituents. The chemical shifts of the aromatic protons can be influenced by the nature and position of the substituents.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

¹¹B NMR: This is a particularly useful technique for characterizing boronic acids. The chemical shift of the boron atom provides information about its coordination environment (trigonal planar for the free acid, tetrahedral for boronate esters or adducts).

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the boronic acid and vibrations of the phenyl ring and its substituents.

-

Melting Point: A sharp melting point is indicative of a pure compound.

The Influence of Substituents on Phenylboronic Acid Properties

The nature and position of the substituent on the phenyl ring have a profound impact on the properties of the boronic acid.

Electronic Effects on Acidity (pKa)

The Lewis acidity of the boronic acid, quantified by its pKa, is a critical parameter, especially in biological applications and catalysis. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the Lewis acidity of the boron atom by pulling electron density away from it, resulting in a lower pKa. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) decrease the Lewis acidity, leading to a higher pKa.

| Substituent (para-position) | pKa |

| -OCH₃ | 9.75 |

| -CH₃ | 9.30 |

| -H | 8.83 |

| -Cl | 8.15 |

| -CN | 7.82 |

| -NO₂ | 7.10 |

Note: pKa values can vary depending on the solvent and measurement conditions. The values presented are for illustrative purposes.

Key Applications of Substituted Phenylboronic Acids

The tunable properties of substituted phenylboronic acids have led to their widespread use in various scientific disciplines.

The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a phenylboronic acid) and an organohalide. It is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[8][9]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step typically requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Suzuki-Miyaura Reactions

Despite its robustness, challenges can arise, particularly with electronically demanding substrates.

-

Electron-Deficient Phenylboronic Acids: These can be prone to protodeboronation (loss of the boronic acid group). Using milder bases (e.g., K₂CO₃, CsF) and shorter reaction times can mitigate this side reaction.[10]

-

Sterically Hindered Substrates: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the reaction by facilitating both oxidative addition and reductive elimination.[10]

-

Low Yields: Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. Degassing the solvent is crucial.[11]

Medicinal Chemistry and Drug Development

Substituted phenylboronic acids are increasingly being explored as pharmacophores and building blocks in drug discovery.

-

Enzyme Inhibition: The Lewis acidic boron atom can form a reversible covalent bond with active site serine or threonine residues in enzymes, leading to potent and selective inhibition. Bortezomib, a proteasome inhibitor used in cancer therapy, is a prominent example.

-

Glucose Sensing and Insulin Delivery: The ability of phenylboronic acids to reversibly bind to diols forms the basis for glucose-responsive materials. Phenylboronic acid-containing polymers can swell or shrink in response to glucose concentrations, enabling the development of "smart" insulin delivery systems.

-

Boron Neutron Capture Therapy (BNCT): Boron-10 has a high propensity to capture thermal neutrons, leading to a nuclear reaction that releases high-energy particles capable of killing cancer cells. Phenylboronic acids can be incorporated into tumor-targeting molecules for use in BNCT.

Materials Science: Building Blocks for Functional Materials

The rigid structure and tunable electronic properties of substituted phenylboronic acids make them attractive building blocks for advanced materials.

-

Organic Light-Emitting Diodes (OLEDs): Phenylboronic acids are used as precursors for the synthesis of conjugated polymers and small molecules with tailored electronic and photophysical properties for use in OLED displays and lighting.

-

Sensors: The interaction of phenylboronic acids with diols can be coupled with a fluorescent or colorimetric signal, enabling the development of sensors for saccharides and other biologically relevant molecules.

Safety and Handling

While generally considered to be of low toxicity, proper safety precautions should always be observed when handling substituted phenylboronic acids and their reagents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dusts or vapors.[12]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.[13]

-

Handling Boron Reagents: Many of the reagents used in the synthesis of boronic acids, such as organolithium reagents and borane complexes, are highly reactive and require careful handling under an inert atmosphere.[12]

Conclusion

Substituted phenylboronic acids are a remarkably versatile class of compounds with a continuously expanding range of applications. Their ease of synthesis, tunable properties, and unique reactivity make them indispensable tools for chemists in academia and industry. A thorough understanding of their synthesis, properties, and the influence of substituents is key to unlocking their full potential in areas ranging from the synthesis of complex molecules to the development of innovative materials and therapeutics.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1). [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

-

ESPI Metals. Boron - Safety Data Sheet. [Link]

-

ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]

-

Thieme Connect. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

- Google Patents.

-

Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

-

PMC - NIH. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]

-

Research Core Facilities. SAFETY DATA SHEET Boron (pieces). [Link]

-

KingProlly. What precautions are needed when handling boron III oxide?. [Link]

-

LookChem. 3-nitrophenylboronic acid. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Reddit. Purification of boronic acids? : r/chemistry. [Link]

-

ResearchGate. Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr( vi ) and reducing to Cr( iii ). [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. mt.com [mt.com]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. leapchem.com [leapchem.com]

- 13. Boron - ESPI Metals [espimetals.com]

Navigating the Bifunctional Landscape: A Technical Guide to the Reactivity of the Hydroxylpropyl Group in 3-(3-Hydroxypropyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Hydroxypropyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a nucleophilic primary alcohol and an electrophilic boronic acid, presents both opportunities and challenges in synthetic chemistry. This guide provides an in-depth exploration of the reactivity of the hydroxylpropyl group, offering a strategic framework for its selective modification. We will delve into the causality behind experimental choices for key transformations—oxidation, esterification, and etherification—while also considering the interplay with the boronic acid moiety. This document is designed to serve as a practical resource, grounded in established chemical principles and supported by detailed, field-proven protocols.

The Duality of Reactivity: An Introduction

The synthetic utility of 3-(3-Hydroxypropyl)phenylboronic acid lies in its dual-handle nature. The arylboronic acid group is a cornerstone of modern organic synthesis, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Conversely, the 3-hydroxypropyl chain offers a versatile site for introducing a variety of functional groups through reactions typical of primary alcohols.

The central challenge and, indeed, the synthetic opportunity, is the selective manipulation of one functional group in the presence of the other. This guide will illuminate the pathways to achieving such chemoselectivity, a critical consideration in the design of complex molecules for drug discovery and development.[1]

Logical Relationship Diagram: Functional Group Interplay

Caption: Interplay of the two functional groups in the molecule.

Selective Oxidation of the Hydroxylpropyl Group

The conversion of the primary alcohol of the hydroxylpropyl group to an aldehyde or a carboxylic acid can be a key synthetic step. The choice of oxidant and reaction conditions is paramount to avoid the undesired oxidation of the boronic acid moiety.[2] While boronic acids are susceptible to oxidation, chemoselective oxidation of alcohols is achievable.[3]

Oxidation to the Aldehyde

A mild and selective method for the oxidation of primary alcohols to aldehydes in the presence of a boronic acid is the use of pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). These reagents operate under non-aqueous and neutral or mildly acidic conditions, which helps to preserve the boronic acid group.

Experimental Protocol: Oxidation to 3-(3-Oxopropyl)phenylboronic acid using PCC

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-(3-Hydroxypropyl)phenylboronic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq.) to the solution in one portion.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Oxidation to the Carboxylic Acid

For the oxidation to the carboxylic acid, stronger oxidizing agents are required. However, many common strong oxidants (e.g., potassium permanganate, chromic acid) can degrade the boronic acid. A more compatible method involves a two-step procedure: oxidation to the aldehyde as described above, followed by further oxidation to the carboxylic acid using a milder oxidant like sodium chlorite.

Esterification of the Hydroxylpropyl Group

Esterification of the primary alcohol provides a straightforward method for introducing a wide range of functional groups. The key to chemoselectivity is to employ conditions that favor the reaction of the alcohol over the boronic acid.

Fischer Esterification

While classic Fischer esterification (acid-catalyzed reaction with a carboxylic acid) can be employed, the acidic conditions may promote protodeboronation.[4] Boric acid itself has been shown to catalyze the chemoselective esterification of α-hydroxycarboxylic acids.[5]

Experimental Protocol: Boric Acid-Catalyzed Esterification

-

Mixing: In a round-bottom flask, dissolve 3-(3-Hydroxypropyl)phenylboronic acid (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in a suitable solvent like toluene.

-

Catalyst Addition: Add a catalytic amount of boric acid (0.1 eq.).

-

Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.

-

Work-up: After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Acylation with Acyl Halides or Anhydrides

A more common and generally milder method for esterification is the reaction with an acyl halide or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine. These conditions are typically compatible with the boronic acid moiety.

Experimental Workflow: Acylation

Caption: A typical workflow for the acylation of the hydroxylpropyl group.

Etherification of the Hydroxylpropyl Group

The formation of an ether linkage is another valuable transformation of the hydroxylpropyl group. The Williamson ether synthesis is a classic and reliable method.[6][7]

Williamson Ether Synthesis

This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[8][9] A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to generate the alkoxide. These basic conditions are generally well-tolerated by the arylboronic acid.

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Alcohol Addition: Slowly add a solution of 3-(3-Hydroxypropyl)phenylboronic acid (1.0 eq.) in anhydrous THF. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

-

Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq.) to the reaction mixture.

-

Reaction: Heat the reaction to reflux and monitor by TLC.

-

Quenching and Work-up: Carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Orthogonal Reactivity: The Suzuki-Miyaura Coupling

A significant advantage of 3-(3-Hydroxypropyl)phenylboronic acid is the ability to perform Suzuki-Miyaura cross-coupling reactions while leaving the hydroxylpropyl group intact. The reaction conditions for Suzuki-Miyaura coupling are generally compatible with primary alcohols.[1]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants |

| Aryl Halide | Aryl bromide or iodide | Coupling partner |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a flask, add 3-(3-Hydroxypropyl)phenylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water).

-

Reaction: Heat the mixture to reflux under an inert atmosphere until the starting materials are consumed (monitor by TLC).

-

Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Strategic Use of Protecting Groups for Complex Syntheses

In multi-step syntheses where both the hydroxyl and boronic acid groups might be exposed to incompatible reagents, the use of protecting groups is essential for achieving the desired outcome.

Protecting the Hydroxyl Group

Common protecting groups for primary alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl ethers (Bn).[10]

-

TBDMS ethers are stable to a wide range of reaction conditions but can be readily cleaved with fluoride sources (e.g., tetrabutylammonium fluoride, TBAF).

-

Benzyl ethers are robust and can be removed by hydrogenolysis.

Protecting the Boronic Acid Group

Boronic acids can be protected as boronate esters, with pinacol esters being the most common.[11] These are generally more stable than the free boronic acids and can be carried through multiple synthetic steps. They can be deprotected back to the boronic acid under acidic or basic conditions.

Protecting Group Strategy Diagram

Caption: Common protecting group strategies for alcohols and boronic acids.

Conclusion

3-(3-Hydroxypropyl)phenylboronic acid is a valuable bifunctional building block. A thorough understanding of the reactivity of its hydroxylpropyl group, in conjunction with the boronic acid moiety, is crucial for its effective utilization in synthesis. By carefully selecting reaction conditions and, when necessary, employing appropriate protecting group strategies, chemists can selectively manipulate the hydroxylpropyl group to access a diverse range of functionalized molecules for applications in drug discovery and materials science. This guide provides a foundational framework and practical protocols to enable researchers to confidently navigate the rich chemistry of this versatile compound.

References

-

Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chem Sci. 2018;9(24):5454-5460.

-

Protecting Groups for Boronic Acids. Chem-Station.

-

Williamson Ether Synthesis. Chemistry Steps.

-

Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Tetrahedron Letters. 2004;45(15):3127-3130.

-

Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.

-

Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. Org. Lett. 2016;18(15):3646-3649.

-

Williamson ether synthesis. Wikipedia.

-

Suzuki-Miyaura Coupling. Organic Synthesis.

-

Boronic acid with high oxidative stability and utility in biological contexts. Proc Natl Acad Sci U S A. 2013;110(22):8822-8827.

-

Williamson Ether Synthesis. YouTube.

-

The Williamson Ether Synthesis. Master Organic Chemistry.

-

Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chem. Commun. 2017;53:4058-4074.

-

Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Org. Lett. 2020;22(19):7553-7557.

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal.

-

Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. ResearchGate.

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc. 2012;134(35):14336-14341.

-

A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Org. Lett. 2014;16(11):3036-3039.

-

Boronic acid. Wikipedia.

-

Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. 2010;15(8):5768-5781.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew Chem Int Ed Engl. 2007;46(33):6284-6287.

-

Complexity-generating hydration reactions via gold-catalyzed addition of boronic acids to alkynes*. Pure and Applied Chemistry. 2012;84(9):2183-2198.

-

Molecular recognition with boronic acids—applications in chemical biology. J. Braz. Chem. Soc. 2013;24(5):717-734.

-

Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols. Green Chem. 2014;16:386-391.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Click reactions and boronic acids: applications, issues, and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-(3-Hydroxypropyl)phenylboronic acid: A Technical Guide

Introduction

3-(3-Hydroxypropyl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in drug development, particularly in the design of targeted therapies and diagnostic agents, stems from the unique chemical properties of the boronic acid moiety and the hydroxypropyl chain. The boronic acid group can form reversible covalent bonds with diols, a characteristic exploited for sensing saccharides and for targeting glycoproteins, which are often overexpressed on the surface of cancer cells. The hydroxypropyl group provides a site for further functionalization and can influence the compound's solubility and pharmacokinetic properties.

A thorough understanding of the molecular structure and purity of 3-(3-Hydroxypropyl)phenylboronic acid is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(3-Hydroxypropyl)phenylboronic acid, offering insights into spectral interpretation and the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this important chemical entity.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The key features of 3-(3-Hydroxypropyl)phenylboronic acid include a substituted aromatic ring, a flexible hydroxypropyl side chain, and the boronic acid functional group.

Figure 1: 2D structure of 3-(3-Hydroxypropyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3-(3-Hydroxypropyl)phenylboronic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of 3-(3-Hydroxypropyl)phenylboronic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the hydroxypropyl chain. The exact chemical shifts can vary depending on the solvent used.

Table 1: Predicted ¹H NMR Data for 3-(3-Hydroxypropyl)phenylboronic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.4 | m | 4H | Ar-H | The aromatic protons will appear in the downfield region due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to a complex multiplet. |

| ~4.5-5.5 | br s | 2H | B(OH)₂ | The protons of the boronic acid hydroxyl groups are acidic and their signal is often broad and may exchange with water in the solvent. |